molecular formula C8H10N2O2S B8587832 6-Ethyl-2-methylsulfanyl-pyrimidine-4-carboxylic acid

6-Ethyl-2-methylsulfanyl-pyrimidine-4-carboxylic acid

Cat. No. B8587832
M. Wt: 198.24 g/mol
InChI Key: IFGAPITXYAOSTR-UHFFFAOYSA-N
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Patent
US08299086B2

Procedure details

To a solution of 6-ethyl-2-methylsulfanyl-pyrimidine-4-carboxylic acid ethyl ester (590 mg, 2.61 mmol) in ethanol (12 mL) and THF (12 mL), 2M aq. LiOH (4 mL) is added. The mixture is stirred for 12 h at rt before neutralizing with 1N aq. HCl. The aq. solution is extracted 3 times with ethylacetate and the combined org. layers are evaporated to dryness to give 510 mg of 6-ethyl-2-methylsulfanyl-pyrimidine-4-carboxylic acid as a white solid; LC-MS: tR=0.75 min, [M+H]+=199.02.
Quantity
590 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[C:10]([CH2:12][CH3:13])[N:9]=[C:8]([S:14][CH3:15])[N:7]=1)=[O:5])C.Cl>C(O)C.C1COCC1.[Li+].[OH-]>[CH2:12]([C:10]1[N:9]=[C:8]([S:14][CH3:15])[N:7]=[C:6]([C:4]([OH:5])=[O:3])[CH:11]=1)[CH3:13] |f:4.5|

Inputs

Step One
Name
Quantity
590 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=NC(=C1)CC)SC
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
12 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
4 mL
Type
solvent
Smiles
[Li+].[OH-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 12 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aq. solution is extracted 3 times with ethylacetate
CUSTOM
Type
CUSTOM
Details
layers are evaporated to dryness

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(C)C1=CC(=NC(=N1)SC)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 510 mg
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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